Methyl 3-(benzylamino)butanoate
Description
Overview of β-Amino Ester Chemistry
β-Amino esters are a class of organic compounds characterized by an amino group located on the beta-carbon (the second carbon from the carbonyl group) of an ester. This structural arrangement imparts unique chemical properties and makes them valuable intermediates in organic synthesis. Their bifunctional nature, containing both a nucleophilic amino group and an electrophilic ester group, allows for a wide range of chemical transformations. β-Amino esters are fundamental building blocks for a variety of more complex molecules, including β-lactams, peptides, and other biologically active heterocycles. acs.org Furthermore, the incorporation of β-amino acid units into peptides can enhance their stability and biological activity. acs.org
Historical Context of β-Amino Ester Synthesis Methodologies
The synthesis of β-amino esters and their parent β-amino acids has been a subject of extensive research, leading to the development of numerous synthetic strategies over time. Classical methods include the Mannich reaction and the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters, a process also known as aza-Michael addition. acs.orgnih.gov These foundational methods have been expanded upon and refined to improve efficiency, yield, and stereoselectivity.
Modern advancements have introduced sophisticated catalytic systems. For instance, copper complexes have been shown to effectively promote the conjugate addition of amines to α,β-unsaturated compounds. nih.gov The development of poly(β-amino esters), or PBAEs, through the Michael addition of amines to acrylates, has created a class of biodegradable and pH-responsive polymers with significant biomedical applications. researchgate.netnih.gov Furthermore, enantioselective methods using chiral catalysts, such as those based on rhodium or ruthenium, have been developed to control the stereochemistry of the β-amino ester product, which is crucial for pharmaceutical applications. whiterose.ac.uk More recently, dual catalysis systems, such as combining N-heterocyclic carbenes (NHCs) with photocatalysis, have enabled the synthesis of sterically hindered β-amino esters. acs.org
Rationale for Focused Research on Methyl 3-(benzylamino)butanoate
The primary rationale for focused research on this compound stems from its role as a useful synthetic intermediate. Specifically, it has been identified as a precursor in the synthesis of piperidines. chemicalbook.comchemicalbook.com The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and pharmaceutical drugs. nih.govnih.gov The development of modular and stereoselective methods to construct substituted piperidines is a significant goal in synthetic chemistry. nih.govgoogle.com Therefore, research into accessible building blocks like this compound is driven by the need to create diverse libraries of these valuable heterocyclic compounds.
Scope and Objectives of Academic Research on this compound
The scope of academic research involving this compound is centered on its application in synthetic methodology, particularly for the construction of nitrogen-containing heterocycles. A key objective is its use in catalytic cyclization reactions to form substituted piperidines. Research in this area aims to explore and optimize catalytic systems, such as those based on iridium, that can facilitate this transformation with high efficiency and stereocontrol. chemicalbook.comchemicalbook.com The overarching goal is to develop robust and flexible synthetic routes that can convert relatively simple acyclic precursors like this compound into complex, high-value molecules with potential applications in drug discovery and materials science.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Boiling Point | 301.1 ± 25.0 °C (Predicted) |
| Density | 1.031 ± 0.06 g/cm³ (Predicted) |
| pKa | 8.03 ± 0.19 (Predicted) |
Data sourced from chemical supplier databases and are predicted values. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(benzylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(8-12(14)15-2)13-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNDKMWWUARZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Development for Methyl 3 Benzylamino Butanoate
Aza-Michael Addition Approaches
The Aza-Michael addition, a variation of the Michael reaction, stands as a cornerstone for the synthesis of β-amino compounds. mdpi.com This reaction involves the 1,4-addition of a nitrogen nucleophile, such as benzylamine (B48309), to an electron-deficient alkene, like methyl crotonate, to form the target β-amino ester.
The synthesis of Methyl 3-(benzylamino)butanoate can be achieved through the direct reaction of benzylamine with methyl crotonate under conventional heating. This method typically involves mixing the reactants, often in a solvent or under neat (solvent-free) conditions, and heating the mixture for an extended period. While effective, conventional heating methods often require long reaction times and can sometimes result in lower yields compared to more modern techniques. nih.gov For instance, in a comparative study on a similar Aza-Michael addition between benzylamine and methyl 3-(4-nitrophenyl)acrylate, conventional heating in an oil bath at 75 °C for 5 minutes yielded only 15% of the product. mdpi.com This highlights a potential drawback of relying solely on thermal energy transfer through convection and conduction.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering advantages such as dramatically reduced reaction times, improved yields, and cleaner product formation. nih.govrasayanjournal.co.in This technology utilizes microwave energy to heat the entire volume of the reaction mixture simultaneously and efficiently.
In a specific application, (rac)-methyl 3-(benzylamino)butanoate was synthesized by reacting methyl crotonate with four equivalents of benzylamine under microwave irradiation. The mixture was heated in a dedicated microwave reactor at 75 °C with an initial power of 50 W (maintained at 15 W) for 4 hours, resulting in the desired product. mdpi.com This demonstrates a successful application of microwave technology for the efficient synthesis of the target compound.
The efficiency of a microwave-assisted synthesis is highly dependent on parameters such as temperature, time, and microwave power. The optimization of these factors is crucial for maximizing the product yield. This can be illustrated by the Aza-Michael addition of benzylamine to methyl 3-(4-nitrophenyl)acrylate, a reaction analogous to the synthesis of this compound. mdpi.com
Initially, irradiating the mixture at 75 °C with 75 W of power for 5 minutes produced the desired β-amino ester in an 18.4% yield. mdpi.com Increasing the reaction time to 10 minutes under the same conditions significantly improved the yield to 32%. mdpi.com However, further increasing the temperature to 100 °C or extending the time did not lead to any further improvement in the yield, indicating that an optimal parameter set had been reached. mdpi.com
Table 1: Optimization of Microwave Parameters for Aza-Michael Addition Reaction of benzylamine with methyl 3-(4-nitrophenyl)acrylate
| Entry | Temperature (°C) | Power (W) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 75 | 75 | 5 | 18.4 |
| 2 | 75 | 75 | 10 | 32.0 |
| 3 | 100 | 75 | 5 | 32.0 |
Data sourced from Morales-Serna, J. A., et al. (2023). mdpi.com
The primary advantage of microwave-assisted synthesis is the significant acceleration of reaction rates. nih.gov A direct comparison between microwave heating and conventional oil bath heating for the Aza-Michael addition of benzylamine to methyl 3-(4-nitrophenyl)acrylate starkly illustrates this difference. Under identical temperature (75 °C) and time (5 min) conditions, the microwave-assisted reaction provided an 18.4% yield, whereas the conventional heating method yielded only 15%. mdpi.com While the yield difference in this specific instance is modest, in many other cases, microwave irradiation leads to substantially higher yields in a fraction of the time required by conventional methods. nih.govmdpi.com
Table 2: Microwave vs. Conventional Heating Reaction of benzylamine with methyl 3-(4-nitrophenyl)acrylate at 75°C for 5 min
| Heating Method | Yield (%) |
|---|---|
| Microwave | 18.4 |
Data sourced from Morales-Serna, J. A., et al. (2023). mdpi.com
To further enhance the efficiency of the Aza-Michael addition, various catalysts can be employed. While many amines can react directly with activated alkenes, the use of a catalyst can often accelerate the reaction, allowing for milder conditions and improved yields, particularly with less reactive substrates. nih.gov
Organic bases are commonly used as catalysts in Aza-Michael additions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong base that has proven to be an effective catalyst for this transformation, particularly under solvent-free conditions. mdpi.comdntb.gov.ua The role of DBU is to deprotonate the amine nucleophile, increasing its nucleophilicity and thereby facilitating the conjugate addition to the α,β-unsaturated ester. This catalytic approach allows for good to excellent yields and can reduce reaction times. dntb.gov.ua The use of catalytic amounts of DBU represents a key strategy in optimizing the Aza-Michael reaction for the synthesis of N-benzylated β-amino esters. mdpi.com
Catalyst-Mediated Aza-Michael Reactions
Enzymatic Catalysis in Aza-Michael Additions
Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical methods for the synthesis of β-amino esters. Enzymes, particularly lipases, operate under mild conditions and exhibit high selectivity, making them attractive catalysts for aza-Michael additions. oipub.comnih.gov
Lipases, such as Lipase (B570770) B from Candida antarctica (CAL-B), have been successfully employed to catalyze the aza-Michael addition of amines to α,β-unsaturated esters. oipub.com These enzymes are valued for their broad substrate specificity, commercial availability, and stability in organic solvents. chemrxiv.orgresearchgate.netresearchgate.net The "promiscuity" of lipases allows them to catalyze reactions beyond their native hydrolytic function, including the formation of C-N bonds. chemrxiv.org
A notable application is the one-pot protocol combining aza-Michael addition and aminolysis resolution, using only CAL-B as the catalyst. This method allows for the synthesis of chiral β-amino acid esters under mild conditions, proving suitable for large-scale production without significant loss of reaction rate or enantioselectivity. oipub.com The reaction of benzylamine with methyl crotonate, catalyzed by CAL-B, can lead to the formation of this compound, alongside other potential products depending on the reaction conditions. researchgate.net Solvent engineering has been shown to be an effective tool for controlling the chemo- and enantioselectivity of these lipase-catalyzed reactions. researchgate.net
Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is one of the most extensively used biocatalysts in organic synthesis due to its high stability and activity. nih.govchemrxiv.orgresearchgate.netresearchgate.net CAL-B is a serine hydrolase with a well-defined active site consisting of a catalytic triad (B1167595) (Ser105, His224, and Asp187). chemrxiv.orgresearchgate.net
The selectivity of CAL-B is a key feature in its application. It demonstrates remarkable chemoselectivity, regioselectivity, and enantioselectivity. mdpi.com For instance, CAL-B is significantly more selective for alcohol groups over thiol groups, highlighting its ability to differentiate between chemical functionalities. mdpi.com In the context of the aza-Michael addition, the choice of solvent can profoundly influence the activity and performance of CAL-B. chemrxiv.orgresearchgate.netresearchgate.net Studies have shown that CAL-B is particularly active in nonpolar solvents like hexane (B92381), as polar solvents may interfere with the enzyme's active site. chemrxiv.orgresearchgate.netresearchgate.net This solvent-dependent activity is crucial for optimizing the synthesis of specific β-amino esters and minimizing side reactions. chemrxiv.orgresearchgate.netresearchgate.net
| Enzyme | Substrates | Product | Key Features |
| Candida antarctica lipase B (CAL-B) | Benzylamine, Methyl crotonate | This compound | High stability, activity in organic solvents, capable of one-pot synthesis and resolution. oipub.comresearchgate.net |
| Candida antarctica lipase B (CAL-B) | Benzhydrazide, Diethyl maleate | Diethyl 2-(2-benzoylhydrazinyl)succinate | Demonstrates regioselective mono aza-Michael addition; activity is highly dependent on the solvent. chemrxiv.orgresearchgate.netresearchgate.net |
| Lipase TL IM | Aromatic amines, Acrylates | β-amino acid esters | Used in continuous-flow microreactors for efficient synthesis. mdpi.com |
Solvent-Free Reaction Protocols
In alignment with the principles of green chemistry, solvent-free reaction conditions offer significant advantages by reducing waste, costs, and environmental hazards. mdpi.comnih.govsemnan.ac.ir The aza-Michael addition of amines to α,β-unsaturated esters has been effectively conducted under solvent-free conditions. mdpi.comorganic-chemistry.org
For the synthesis of this compound, the reaction between benzylamine and methyl crotonate can be performed without a solvent, often accelerated by microwave irradiation. mdpi.comresearchgate.net One study found that under microwave conditions at 75 °C, a 73% yield of the desired product was achieved in 4 hours without the need for a catalyst. mdpi.com Interestingly, the addition of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) did not improve the yield in this specific reaction, indicating that solvent-free conditions alone are favorable. mdpi.com Other methodologies have employed catalytic amounts of silicon tetrachloride or solid lithium perchlorate to promote the conjugate addition of amines to unsaturated esters at room temperature under solvent-free conditions, yielding the corresponding Michael adducts in very good yields. organic-chemistry.org
| Reactants | Catalyst/Conditions | Yield | Reference |
| Benzylamine, Methyl crotonate | None / Microwave (75°C, 4h) | 73% | mdpi.com |
| Aromatic/Aliphatic amines, α,β-Unsaturated carbonyls | Silicon tetrachloride | Very good | organic-chemistry.org |
| Primary/Secondary amines, α,β-Unsaturated esters/nitriles/amides/ketones | Solid lithium perchlorate / Room temp. | Good | organic-chemistry.org |
Alternative Synthetic Routes to this compound and Analogues
Beyond enzymatic and solvent-free methods, several other strategies exist for the synthesis of this compound and related β-amino esters.
Amine Addition to α,β-Unsaturated Esters
The conjugate addition of amines to α,β-unsaturated esters is a fundamental and widely used method for preparing β-amino esters. organic-chemistry.orgnih.govlibretexts.org This reaction can be catalyzed by a variety of systems, including Lewis acids, Brønsted acids, and metal complexes. nih.gov For instance, ceric ammonium nitrate has been used to catalyze the aza-Michael reaction in water, although it shows limited reactivity with aromatic amines. organic-chemistry.org Copper-catalyzed systems have also been shown to be highly efficient in promoting the addition of aromatic amines to α,β-unsaturated olefins, providing a wide range of β-amino compounds in high yields. organic-chemistry.org
The choice of catalyst and reaction conditions can influence the outcome and applicability of the reaction. For example, while some methods are highly effective for simple aliphatic amines and enones, the development of protocols for less reactive aromatic or heteroaromatic amines remains an area of interest. semnan.ac.ir
Multi-Step Synthetic Strategies
In some cases, a direct aza-Michael addition may not be the most efficient or stereoselective route. Multi-step synthetic strategies offer greater flexibility and control over the final product's structure and stereochemistry. libretexts.org For example, a β-amino ester can be synthesized as an intermediate in a longer reaction sequence. One such strategy involves the conjugate addition of a chiral amine, like (R)-N-benzyl-N-methylbenzylamide, to an α,β-unsaturated ester such as methyl cinnamate. nih.gov This initial step establishes the stereochemistry, and subsequent transformations, including hydrogenation and protection/deprotection steps, can yield a desired β-amino ester intermediate. nih.gov
Another multi-step approach could involve the synthesis of a β-amino acid derivative via a Vilsmeier-Haack reaction with nonaromatic carbon nucleophiles, leading to the formation of highly substituted β-amino esters. organic-chemistry.org Such multi-step sequences are particularly valuable for accessing complex analogues of this compound with specific stereochemical configurations or substitution patterns that are not readily accessible through a single-step conjugate addition. libretexts.orgnih.gov
Synthesis via Hydroxy-Methylene Butanoate Intermediates
A notable synthetic route to β-amino esters, including the structural backbone of this compound, involves the use of hydroxy-methylene butanoate intermediates. A well-documented procedure showcases the synthesis of a related compound, Methyl 2-(benzylamino)methyl-3-hydroxybutanoate, through a conjugate addition reaction. orgsyn.org This method highlights the utility of Methyl 3-hydroxy-2-methylenebutanoate as a key starting material.
The synthesis begins with the preparation of Methyl 3-hydroxy-2-methylenebutanoate itself, which is formed from methyl acrylate (B77674) and acetaldehyde in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). orgsyn.org Subsequently, this intermediate reacts with benzylamine. The reaction proceeds via an aza-Michael addition, where the amine adds to the activated alkene of the methylene (B1212753) butanoate derivative. orgsyn.org
The process involves stirring a mixture of Methyl 3-hydroxy-2-methylenebutanoate and an equimolar amount of benzylamine in a solvent such as anhydrous methanol (B129727) at room temperature. orgsyn.org The reaction is typically monitored by 1H NMR spectroscopy and runs for approximately 48 hours to ensure completion. orgsyn.org This method is highly efficient, often yielding the product in quantitative amounts as an oil after the removal of the solvent under reduced pressure. orgsyn.org
Table 1: Synthesis of Methyl 2-(benzylamino)methyl-3-hydroxybutanoate
| Reagent | Molar Amount (mol) | Quantity | Solvent | Reaction Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| Methyl 3-hydroxy-2-methylenebutanoate | 0.53 | 68.7 g | Anhydrous Methanol (800 mL) | 48 | ~100 |
| Benzylamine | 0.53 | 57.7 mL |
Data sourced from Organic Syntheses Procedure. orgsyn.org
Process Intensification in Synthesis
Process intensification (PI) represents a modern paradigm in chemical engineering aimed at developing more sustainable, cost-effective, and efficient chemical processes. mdpi.com The core principles of PI involve drastically improving equipment performance and process efficiency, often through significant reductions in equipment size, energy consumption, or waste generation. mdpi.comcetjournal.it For the synthesis of compounds like this compound, PI strategies focus on transitioning from traditional batch processes to more advanced continuous manufacturing systems. This shift allows for enhanced control over reaction parameters, leading to improved safety, higher yields, and better product quality. cetjournal.itajinomoto.com
Continuous Flow Reactor Applications
Continuous flow chemistry has emerged as a key technology for process intensification. nih.gov In this approach, reagents are pumped through a network of tubes or channels where the reaction occurs, rather than being mixed in a large vessel. nih.gov This methodology offers several advantages pertinent to the synthesis of β-amino esters. The high surface-area-to-volume ratio in flow reactors, particularly microreactors, facilitates superior heat and mass transfer. nih.govtue.nl This enhanced control is critical for managing highly exothermic reactions and improving selectivity. cetjournal.it
For syntheses related to this compound, a continuous flow setup can involve pumping the starting materials, such as an α,β-unsaturated ester and benzylamine, through a heated tubular reactor, often referred to as a plug-flow reactor (PFR). nih.gov This configuration allows for precise control over residence time and temperature, which are critical for optimizing reaction yield and minimizing byproduct formation. researchgate.net The use of continuous flow systems can significantly shorten reaction times compared to batch processes and enables seamless scaling from laboratory research to industrial production. ajinomoto.comtue.nl
Chemo-Enzymatic Coupled Reactions in Flow Systems
A sophisticated application of process intensification is the coupling of chemical and enzymatic reactions within a continuous flow system. This chemo-enzymatic approach leverages the benefits of both traditional chemical synthesis and the high selectivity of biocatalysis. nih.govnih.gov A continuous, solvent-free synthesis for a similar compound, ethyl (S)-3-(benzylamino)butanoate, demonstrates the power of this strategy. nih.gov
The process is designed as a two-step cascade:
Aza-Michael Addition: In the first stage, benzylamine and an α,β-unsaturated ester (trans-ethyl crotonate) are fed into a plug-flow reactor (PFR) and heated. This step involves a non-catalyzed thermal aza-Michael addition to form the racemic product, rac-3-(benzylamino)butanoate. nih.gov
Enzymatic Kinetic Resolution: The output from the first reactor is then directly passed through a second reactor, a packed-bed reactor (PBR), containing an immobilized enzyme such as Novozym 435. nih.gov The enzyme selectively catalyzes a reaction on one of the enantiomers, allowing for the separation and isolation of the desired stereoisomer, in this case, the (S)-enantiomer. nih.gov
This integrated approach overcomes the incompatibility often found between chemical and enzymatic reaction conditions by separating them into sequential, optimized reactor units. nih.gov
Table 2: Two-Stage Chemo-Enzymatic Flow Synthesis of Ethyl (S)-3-(benzylamino)butanoate
| Stage | Reactor Type | Catalyst/Reagent | Temperature (°C) | Function |
|---|---|---|---|---|
| 1 | Plug-Flow Reactor (PFR) | None (Thermal) | 80 | Aza-Michael addition to form racemic ester |
| 2 | Packed-Bed Reactor (PBR) | Novozym 435 (Immobilized Lipase) | N/A | Enzymatic kinetic resolution |
Data adapted from a continuous chemo-enzymatic synthesis process. nih.gov
Scale-Up Considerations for Laboratory to Industrial Production (Methodological Aspects)
Transitioning a synthetic process from the laboratory to an industrial scale is a complex endeavor that requires meticulous planning and an understanding of key engineering principles. capitalresin.commixing-experts.com The goal is to ensure that the process remains safe, reproducible, and economical at a larger volume. mt.com For the production of this compound, several methodological aspects are critical.
Key Scale-Up Parameters:
Heat Transfer: Exothermic reactions that are easily managed in small lab flasks can generate significant heat at an industrial scale, leading to potential thermal runaways. Scale-up requires designing reactors with adequate heat exchange capacity to maintain optimal temperature control. mt.comresearchgate.net
Mass Transfer and Mixing: Efficient mixing is crucial for achieving homogeneity and ensuring consistent reaction rates. What works in a small, magnetically stirred flask may not be effective in a large industrial reactor. The scale-up process involves careful selection of impellers, stirrer power, and reactor geometry to ensure that reagents are mixed effectively. mixing-experts.commt.comresearchgate.net
Reaction Kinetics: A thorough understanding of the reaction kinetics is essential. This data helps in modeling how the reaction will behave under different conditions and in larger volumes, allowing for the optimization of feed rates and residence times in continuous reactors or cycle times in batch reactors. mt.com
Process Safety: A comprehensive risk assessment is necessary to identify potential hazards, such as thermal instability or pressure buildup, that may arise at an industrial scale. capitalresin.commt.com
Geometric Similarity: When scaling up, maintaining geometric similarity between the lab-scale, pilot-scale, and industrial-scale reactors is often a key principle. This involves using a constant dimensional ratio, or scale factor, for the tank and mixing tools to ensure that fluid dynamics remain comparable, which aids in a more reliable and predictable scale-up. mixing-experts.com
Ultimately, successful scale-up is a multi-parameter challenge that involves a compromise between various factors to achieve a process that is not only efficient but also robust and safe for large-scale manufacturing. mixing-experts.com
Mechanistic Investigations and Reaction Kinetics
Elucidation of Aza-Michael Addition Mechanisms
The synthesis of Methyl 3-(benzylamino)butanoate proceeds via the conjugate addition of benzylamine (B48309) to an appropriate α,β-unsaturated ester, such as methyl crotonate. mdpi.comresearchgate.net This reaction falls under the category of aza-Michael additions. mdpi.com The mechanism of this reaction is influenced by several factors, including the nature of the reactants, the presence of catalysts, and the reaction conditions.
The core of the aza-Michael addition is the nucleophilic attack of the amine (benzylamine) on the electrophilic β-carbon of the α,β-unsaturated carbonyl compound. masterorganicchemistry.com The nitrogen atom of benzylamine, with its lone pair of electrons, acts as the nucleophile. The electrophilicity of the β-carbon is a result of the electron-withdrawing effect of the conjugated ester group. masterorganicchemistry.comyoutube.com
The reaction can be influenced by the steric hindrance of the reactants. For instance, when using esters with less steric hindrance, a 1,2-addition (attack at the carbonyl carbon) can compete with the desired 1,4-addition (aza-Michael addition). However, with more sterically hindered esters, the aza-Michael addition is generally favored. mdpi.com
The general mechanism involves three key steps:
Deprotonation (if a catalyst is present): In catalyzed reactions, a base can deprotonate the amine to increase its nucleophilicity. masterorganicchemistry.com
Conjugate Addition: The nucleophilic amine attacks the β-carbon of the α,β-unsaturated ester, leading to the formation of a new C-N bond and a resonance-stabilized enolate intermediate. masterorganicchemistry.comyoutube.com
Protonation: The enolate intermediate is then protonated to yield the final product, this compound. masterorganicchemistry.com
In some cases, particularly with highly reactive Michael acceptors, the initial adduct can undergo further reactions. For example, in the reaction of benzylamine with methyl acrylate (B77674), a double addition product can be formed. mdpi.com
Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the stability of intermediates and transition states, helping to elucidate the most favorable reaction pathway. rsc.org These studies can reveal the energy barriers associated with different steps of the mechanism.
Catalysts can significantly influence the reaction pathway and rate of the aza-Michael addition. Both acid and base catalysts can be employed. georgiasouthern.edu
Base Catalysis: Bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs2CO3), can deprotonate the amine, increasing its nucleophilicity and accelerating the reaction. mdpi.comnih.gov However, in the case of the reaction between benzylamine and methyl crotonate, it has been observed that DBU does not necessarily benefit the reaction, and solvent-free conditions can lead to higher yields. mdpi.com
Enzyme Catalysis: Enzymes, such as lipase (B570770) B from Candida antarctica, can also catalyze the aza-Michael addition. A proposed mechanism suggests that the enzyme's active site activates both the nucleophile and the electrophile. The oxyanion hole stabilizes the transition state, while a histidine-aspartate pair activates the benzylamine. researchgate.net
Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids, can be used to achieve asymmetric aza-Michael additions, leading to the formation of chiral β-amino esters with high enantioselectivity. beilstein-journals.orgnih.gov These catalysts often work through a bifunctional activation mechanism, where one part of the catalyst activates the nucleophile and another part activates the electrophile. nih.gov
The choice of catalyst can also influence the chemoselectivity of the reaction, favoring either the 1,4-addition (aza-Michael) or a competing 1,2-addition.
Kinetics of this compound Formation
The study of reaction kinetics provides quantitative information about the rate of formation of this compound and the factors that influence it.
The rate of the aza-Michael addition is dependent on the concentrations of the reactants, the temperature, and the presence of a catalyst. The reaction rate can be expressed by a rate law, which includes the rate constant and the reaction orders with respect to each reactant.
The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to determine the concentration of reactants and products over time. mdpi.comnih.gov
Table 1: Factors Influencing the Aza-Michael Addition of Benzylamine to Methyl Crotonate
| Factor | Observation | Reference |
| Catalyst (DBU) | Does not consistently improve the yield. | mdpi.com |
| Solvent | Solvent-free conditions often provide higher yields. | mdpi.com |
| Temperature | Increased temperature can enhance the reaction rate. | mdpi.com |
| Microwave Irradiation | Can promote the reaction and lead to good yields. | mdpi.com |
Activation Energy and Thermodynamic Considerations
The activation energy (Ea) is the minimum energy required for the aza-Michael addition to occur. A lower activation energy corresponds to a faster reaction rate. The thermodynamics of the reaction, represented by the change in Gibbs free energy (ΔG), determine the position of the equilibrium. A negative ΔG indicates a spontaneous reaction.
For a related lipase-catalyzed reaction, computational results indicated an activation energy (ΔG‡) of over 20 kcal/mol. researchgate.net In a study on catalyst-free aza-Michael polymerization, activation energies for the mono-addition step were found to be in the range of 5.3 kcal/mol under certain conditions. nih.gov These values can vary significantly depending on the specific reactants and catalytic system.
The aza-Michael reaction is generally considered to be thermodynamically favorable due to the formation of a stable C-N bond. masterorganicchemistry.com However, the reaction can be reversible at elevated temperatures. frontiersin.org
Chemical Reactivity of this compound
The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary amine and the methyl ester. These groups allow for a range of chemical transformations, including hydrolysis of the ester, substitution and acylation at the nitrogen atom, and reduction of the carbonyl group.
The ester functional group in this compound can be cleaved through hydrolysis, a reaction that splits the molecule with water, typically under acidic or basic catalysis. libretexts.org This process results in the formation of 3-(benzylamino)butanoic acid and methanol (B129727).
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of esters is a reversible process. chemguide.co.uk The reaction is typically performed by heating the ester with an excess of water and a strong acid catalyst, such as dilute hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk The mechanism, known as the AAC2 (acid-catalyzed, acyl-cleavage, bimolecular) mechanism, begins with the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com A tetrahedral intermediate is formed, and following proton transfers, the methanol group is eliminated as a neutral alcohol molecule, and the carbonyl group is reformed. A final deprotonation step yields the carboxylic acid product and regenerates the acid catalyst. youtube.com
Base-Catalyzed Hydrolysis (Saponification): Hydrolysis can also be achieved using a base, such as sodium hydroxide (B78521), in a process known as saponification. chemguide.co.ukmasterorganicchemistry.com This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. masterorganicchemistry.com The mechanism, termed BAC2 (base-catalyzed, acyl-cleavage, bimolecular), involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate from which the methoxide (B1231860) ion (a poor leaving group) is expelled. The resulting carboxylic acid immediately transfers a proton to the highly basic methoxide ion, forming methanol and the carboxylate salt. masterorganicchemistry.com To isolate the free carboxylic acid, a subsequent acidification step is required. chemguide.co.uk
The presence of the β-amino group can influence the rate of hydrolysis. The nitrogen's electron-donating capacity can affect the electron density at the ester's acyl carbon, potentially slowing the rate of nucleophilic attack. nih.gov
Table 1: Comparison of Ester Hydrolysis Conditions
| Condition | Catalyst/Reagent | Key Characteristics | Products |
|---|---|---|---|
| Acidic Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) | Reversible reaction; requires excess water to drive to completion. chemguide.co.uk | 3-(benzylamino)butanoic acid and Methanol |
| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH, KOH) | Irreversible reaction; the base is consumed stoichiometrically. masterorganicchemistry.com | Sodium 3-(benzylamino)butanoate and Methanol |
The secondary amine in this compound is nucleophilic and can undergo various substitution reactions, most notably acylation. Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or acid anhydride, to form an amide. libretexts.org
N-acylation of the secondary amine group converts it into an N,N-disubstituted amide. For instance, reacting this compound with acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) results in the formation of Methyl 3-(N-acetylbenzylamino)butanoate. libretexts.orgstackexchange.com The reaction proceeds rapidly, as the lone pair of electrons on the nitrogen atom readily attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org A base is typically added to neutralize the hydrochloric acid byproduct formed during the reaction. libretexts.orgstackexchange.com This transformation is significant as it "protects" the amino group, rendering it less nucleophilic and basic.
Various acylating agents can be used, allowing for the introduction of different acyl groups to the nitrogen atom. This method is a fundamental transformation in organic synthesis for creating amide bonds. tandfonline.com
Table 2: Common Reagents for N-Acylation of Secondary Amines
| Reagent Class | Example | Product with this compound | Notes |
|---|---|---|---|
| Acid Chlorides | Acetyl Chloride | Methyl 3-(N-acetylbenzylamino)butanoate | Highly reactive; often requires a non-nucleophilic base to scavenge HCl. libretexts.org |
| Acid Chlorides | Benzoyl Chloride | Methyl 3-(N-benzoylbenzylamino)butanoate | Similar reactivity to acetyl chloride. tandfonline.com |
| Acid Anhydrides | Acetic Anhydride | Methyl 3-(N-acetylbenzylamino)butanoate | Less reactive than acid chlorides; the byproduct is a carboxylic acid. |
The carbonyl group of the methyl ester in this compound can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as esters are less reactive towards reduction than aldehydes or ketones. libretexts.orgwikipedia.org
The most common and effective reagent for the reduction of esters is Lithium Aluminum Hydride (LiAlH₄). commonorganicchemistry.comharvard.edulibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon. libretexts.orglibretexts.org This addition forms a tetrahedral intermediate. Unlike the reduction of aldehydes or ketones, this intermediate collapses, eliminating the methoxide leaving group to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to an alkoxide. chemistrysteps.com A final aqueous workup step protonates the alkoxide to yield the primary alcohol, 3-(benzylamino)butan-1-ol. libretexts.org
Weaker reducing agents, such as Sodium Borohydride (NaBH₄), are generally not reactive enough to reduce esters to alcohols under standard conditions. libretexts.orgcommonorganicchemistry.comlibretexts.org Therefore, a selective reduction of other carbonyl groups in a molecule could be possible in the presence of an ester if NaBH₄ were used. Other strong reducing agents like borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂) can also be employed for this transformation. commonorganicchemistry.com
Table 3: Reagents for the Reduction of the Ester Carbonyl
| Reagent | Abbreviation | Reactivity with Esters | Product with this compound |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Strong; readily reduces esters to primary alcohols. libretexts.orgharvard.edu | 3-(benzylamino)butan-1-ol |
| Sodium Borohydride | NaBH₄ | Weak; generally does not reduce esters. libretexts.orgcommonorganicchemistry.com | No reaction |
| Diisobutylaluminum Hydride | DIBAL-H | Strong; can reduce esters to alcohols. commonorganicchemistry.com Can sometimes be controlled to yield aldehydes at low temperatures. | 3-(benzylamino)butan-1-ol |
| Borane-dimethyl sulfide | BH₃-SMe₂ | Strong; reduces aliphatic esters efficiently. commonorganicchemistry.com | 3-(benzylamino)butan-1-ol |
Stereochemical Aspects and Enantioselective Synthesis
Enantioselective Synthesis of Chiral Methyl 3-(benzylamino)butanoate
The creation of enantiomerically pure or enriched this compound is a key objective in its synthesis. This is primarily achieved through enzymatic methods and the development of specialized chiral catalysts.
Enzymes, particularly lipases, have demonstrated notable success in the enantioselective synthesis of β-amino esters. In a one-pot synthesis strategy, the lipase (B570770) B from Candida antarctica (CalB) is used to catalyze the aza-Michael addition of benzylamine (B48309) to methyl crotonate. This enzymatic approach can produce enantiomerically enriched (S)-(+)-Methyl 3-(benzylamino)butanoate. The reaction involves the formation of multiple products, including the desired Michael adduct, an aminolysis product, and a double addition product, with the enzyme's selectivity being a crucial factor in the final composition.
The proposed mechanism for lipase-catalyzed Michael additions suggests that the enzyme's catalytic triad (B1167595) (serine, histidine, and aspartate/glutamate) plays a vital role. mdpi.com The histidine residue is thought to deprotonate the amine nucleophile (benzylamine), which then attacks the α,β-unsaturated ester (methyl crotonate). The serine residue helps to stabilize the resulting intermediate, and the catalytic triad facilitates proton transfer to complete the reaction. mdpi.comnih.govresearchgate.net This biocatalytic approach is recognized as an efficient and environmentally friendly method for creating chiral molecules. mdpi.comresearchgate.net
Beyond enzymatic methods, the development of synthetic chiral catalysts is a major field in asymmetric synthesis applicable to compounds like this compound. The asymmetric aza-Michael reaction is a fundamental route for creating chiral amines and their derivatives. nih.gov While research may not focus on this exact molecule, general strategies have been established for the addition of amine nucleophiles to α,β-unsaturated esters and ketones. nih.govbeilstein-journals.org
These strategies include:
Bifunctional Organocatalysts: Catalysts such as chiral squaramides or thioureas can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating a highly organized transition state that leads to high enantioselectivity. beilstein-journals.orgresearchgate.net For instance, bifunctional iminophosphorane squaramide catalysts have been used for intramolecular aza-Michael additions to α,β-unsaturated esters, yielding products with high enantiomeric ratios. chemrxiv.org
N-Heterocyclic Carbenes (NHCs): Chiral NHCs can be used as non-covalent organocatalysts to promote aza-Michael reactions, offering a pathway to chiral trifluoromethylated amines with excellent enantioselectivity. researchgate.net
Chiral Metal Complexes: Lewis acid catalysts based on metals like scandium or heterobimetallic complexes have been shown to effectively catalyze aza-Michael reactions, although their application can sometimes be limited by substrate scope. nih.gov
Cinchona Alkaloids: These readily available natural products and their derivatives can act as effective organocatalysts, often in conjunction with an acid co-catalyst, to promote asymmetric aza-Michael additions. beilstein-journals.org
These catalytic systems represent powerful tools for the asymmetric synthesis of a wide range of chiral amine compounds, including β-amino esters.
Kinetic Resolution Strategies
Kinetic resolution is a key technique for separating racemic mixtures of chiral compounds. In the context of this compound, enzymatic methods are particularly effective.
The same enzyme used for the synthesis, CalB, also facilitates a kinetic resolution of the racemic this compound that is formed. mdpi.com A kinetic resolution occurs when one enantiomer of a racemic mixture reacts at a different rate than the other, leading to an enrichment of the less reactive enantiomer. In the lipase-catalyzed reaction of benzylamine and methyl crotonate, CalB can preferentially catalyze the aminolysis of one enantiomer of the formed this compound with a second molecule of benzylamine. This selective reaction consumes one enantiomer faster than the other, resulting in the accumulation of the unreacted, enantiomerically enriched ester. This process is highly dependent on reaction conditions, particularly the solvent used. mdpi.com Lipase-catalyzed hydrolysis or transesterification is a widely documented strategy for the kinetic resolution of various amino acid esters and chiral alcohols. nih.govnih.govnih.govcapes.gov.br
Influence of Solvent Polarity on Chemo- and Enantioselectivity
Solvent engineering is a critical tool for controlling the outcome of enzymatic reactions. In the synthesis of this compound, the polarity of the solvent medium significantly influences both the chemoselectivity (the ratio of different products) and the enantioselectivity of the CalB-catalyzed process. mdpi.com
A study comparing the reaction in a non-polar solvent (n-hexane) and a more polar solvent (2-methyl-2-butanol, 2M2B) revealed stark differences in the product distribution and enantiomeric excess (ee). mdpi.com
In n-hexane , the reaction favors the formation of the aza-Michael adduct (this compound) and a double addition product, while suppressing the formation of the direct aminolysis product of the starting ester. mdpi.com
In 2M2B , the formation of the aminolysis product is more significant. Crucially, a notable enantiomeric excess for the remaining this compound is achieved only in 2M2B, indicating that the kinetic resolution process is highly effective in this more polar medium. mdpi.com
The data below, derived from experimental findings, illustrates the profound effect of the solvent on the reaction. mdpi.com
Table 1: Effect of Solvent Polarity on CalB-Catalyzed Synthesis
| Solvent | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|
| n-hexane | This compound | - | Low |
| 2M2B | This compound | 28% | 75% |
| 2M2B | N-benzyl-3-(benzylamino)butanamide (double addition) | 47% | 67% |
This interactive table is based on data reported in the one-pot lipase-catalyzed synthesis of related β-amino amides, where this compound is a key intermediate. mdpi.com
This demonstrates that solvent choice is paramount not only for directing the reaction towards the desired product type (chemoselectivity) but also for enabling the enzymatic kinetic resolution to achieve high enantiopurity (enantioselectivity). mdpi.com
Stereoisomerism and Tautomerism Studies (e.g., Imine-Enamine Tautomerism)
The formation of this compound via the aza-Michael addition involves the reaction of an amine with an α,β-unsaturated carbonyl compound. While the final product is a stable β-amino ester, the intermediates and potential side reactions can involve different isomeric forms. Imine-enamine tautomerism is a relevant concept in reactions involving amines and carbonyls. youtube.comyoutube.com
An imine possesses a carbon-nitrogen double bond, while its tautomer, an enamine, has a carbon-carbon double bond adjacent to a nitrogen atom. The equilibrium between these two forms is typically heavily favored towards the imine. youtube.com In the context of the synthesis of β-amino esters, the direct addition of the amine to the β-carbon of the unsaturated ester is the primary pathway. However, understanding the reactivity of related systems is instructive. For example, the reaction of a primary amine with an α,β-unsaturated aldehyde or ketone can lead to a mixture of 1,2-addition (forming an α,β-unsaturated imine after dehydration) and 1,4-addition (forming a β-amino ketone) products. worktribe.com The α,β-unsaturated imine formed from 1,2-addition exists in tautomeric equilibrium with its enamine form, though the imine is generally more stable. youtube.comworktribe.com
For the synthesis of this compound from methyl crotonate, the reaction proceeds via a 1,4-conjugate addition (aza-Michael addition), and the final product is a saturated β-amino ester, not an imine or enamine. Therefore, imine-enamine tautomerism is not a feature of the final product itself but is a fundamental concept in the broader chemistry of amine additions to unsaturated systems.
Spectroscopic and Advanced Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound. For Methyl 3-(benzylamino)butanoate, both proton (¹H) and carbon-13 (¹³C) NMR are used to verify its structure.
While specific experimental spectra for this compound are not widely available in published literature, a detailed prediction of its NMR spectra can be derived from the analysis of its constituent chemical groups and established spectroscopic databases.
In a ¹H-NMR spectrum, each unique proton or group of equivalent protons in a molecule produces a distinct signal. The chemical shift (δ) of the signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
For this compound, the expected signals are as follows:
Aromatic Protons (H-g, H-h, H-i): The five protons on the phenyl ring of the benzyl (B1604629) group are expected to appear in the aromatic region, typically between 7.2 and 7.4 ppm. Due to their different positions (ortho, meta, para), they may present as a complex multiplet.
Benzylic Protons (H-f): The two protons on the methylene (B1212753) bridge (—CH₂—) connecting the phenyl ring to the nitrogen are diastereotopic due to the adjacent chiral center (C3). They are expected to produce a pair of doublets, or an AB quartet, in the range of 3.7-3.8 ppm. researchgate.net
Ester Methyl Protons (H-a): The three protons of the methyl ester group (—OCH₃) are chemically equivalent and have no adjacent protons, so they will appear as a sharp singlet. This signal is typically found around 3.6-3.7 ppm. aocs.orglibretexts.org
Methine Proton (H-c): The single proton on the chiral carbon (C3) is coupled to the adjacent methyl and methylene protons. It is expected to appear as a multiplet in the region of 3.0-3.3 ppm.
Methylene Protons (H-b): The two protons on the carbon adjacent to the carbonyl group (C2) are diastereotopic and will couple with the methine proton (H-c). They will likely appear as a complex multiplet, or a doublet of doublets, around 2.4-2.6 ppm.
Amine Proton (H-e): The secondary amine proton (—NH—) signal is often broad and its chemical shift is highly variable, depending on solvent, concentration, and temperature. jove.com It can typically be found between 0.5 and 5.0 ppm and may not show clear coupling. libretexts.org Its identification can be confirmed by its disappearance upon shaking the sample with D₂O. libretexts.org
Methyl Protons (H-d): The three protons of the methyl group attached to the chiral center (C3) are coupled to the methine proton (H-c) and will appear as a doublet around 1.2-1.3 ppm.
Predicted ¹H-NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-g, H-h, H-i (Aromatic) | 7.2 - 7.4 | Multiplet (m) | 5H |
| H-f (Benzylic CH₂) | 3.7 - 3.8 | AB quartet or d | 2H |
| H-a (OCH₃) | 3.6 - 3.7 | Singlet (s) | 3H |
| H-c (CH) | 3.0 - 3.3 | Multiplet (m) | 1H |
| H-b (CH₂) | 2.4 - 2.6 | Multiplet (m) | 2H |
| H-d (CH₃) | 1.2 - 1.3 | Doublet (d) | 3H |
| H-e (NH) | 0.5 - 5.0 (Broad) | Singlet (s, br) | 1H |
A ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are spread over a much wider range than in ¹H-NMR (0-220 ppm), making it easier to distinguish individual carbons.
For this compound, ten distinct signals are expected, corresponding to its ten unique carbon environments (excluding the two pairs of equivalent carbons in the phenyl ring).
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the range of 170-175 ppm. libretexts.orgresearchgate.net
Aromatic Carbons: The carbons of the phenyl ring typically resonate between 125 and 140 ppm. libretexts.orgoregonstate.edu The quaternary carbon attached to the benzylic CH₂ group will have a distinct shift (~138-140 ppm) from the proton-bearing carbons (CH), which appear around 127-129 ppm.
Benzylic Carbon (C-f): The carbon of the benzylic methylene group is attached to nitrogen and is expected in the 50-55 ppm range.
Ester Methoxy Carbon (C-a): The methyl carbon of the ester group typically appears around 51-52 ppm.
Methine Carbon (C-c): The chiral carbon atom attached to the nitrogen is expected to resonate in the 45-55 ppm range.
Methylene Carbon (C-b): The carbon adjacent to the carbonyl group will appear in the 35-45 ppm range. libretexts.org
Methyl Carbon (C-d): The methyl carbon attached to the chiral center is the most shielded aliphatic carbon and will appear upfield, around 15-20 ppm.
Predicted ¹³C-NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester Carbonyl) | 170 - 175 |
| C-i (Aromatic Quaternary) | 138 - 140 |
| C-g, C-h (Aromatic CH) | 127 - 129 |
| C-f (Benzylic CH₂) | 50 - 55 |
| C-a (OCH₃) | 51 - 52 |
| C-c (CH-N) | 45 - 55 |
| C-b (CH₂-C=O) | 35 - 45 |
| C-d (CH₃) | 15 - 20 |
Variable-temperature (VT) NMR studies are a powerful tool for investigating dynamic processes in molecules, such as conformational changes and hydrogen bonding. nih.govbohrium.com For this compound, such studies could provide insight into several phenomena.
The chemical shift of the N-H proton is particularly sensitive to temperature. ucl.ac.uk As temperature increases, intermolecular hydrogen bonding with the solvent or other molecules decreases, typically causing the N-H signal to shift to a higher field (lower ppm). ripublication.com The rate of this shift, known as the temperature coefficient, can provide information about the strength and nature of hydrogen bonds involving the amine proton. nih.govacs.org
Furthermore, VT-NMR could be used to study the rotational barrier around the C-N bonds. If rotation is restricted at lower temperatures, it could lead to the observation of distinct signals for different conformers, which might coalesce into averaged signals as the temperature is raised and rotation becomes faster.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a synthesized compound and for assessing its purity.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺.
Given the molecular formula C₁₂H₁₇NO₂, the molecular weight (M) is approximately 207.27 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z value of approximately 208.28 for the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition. It is also possible for some compounds to form adducts with other cations present in the solution, such as sodium [M+Na]⁺, or to undergo reduction of nitrile impurities to form amine adducts under certain ESI conditions. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. The sample is vaporized and passed through a chromatographic column, which separates the components of the mixture. Each separated component then enters the mass spectrometer, where it is ionized and fragmented.
For this compound, GC-MS can serve two primary purposes:
Purity Assessment: The gas chromatogram will show a major peak for the target compound, with any minor peaks indicating the presence of impurities, starting materials, or by-products.
Structural Confirmation: The mass spectrum of the main peak provides a fragmentation pattern, which acts as a molecular fingerprint. For amino esters, a characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. oregonstate.edu For this molecule, a likely fragmentation would be the loss of the benzyl group or cleavage at the butanoate chain, yielding characteristic fragment ions that help confirm the structure. While derivatization is a common strategy to enhance the GC-MS analysis of amino acids and their esters, this compound is likely volatile enough to be analyzed directly. jst.go.jpnist.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features: the secondary amine, the ester group, and the aromatic ring.
While a specific spectrum for this compound is not publicly available, data from its close structural analog, Methyl 3-(benzylamino)propanoate, and other similar molecules allow for an accurate prediction of its IR absorption peaks. labproinc.comnist.govchemicalbook.com The key functional groups and their expected vibrational frequencies are detailed in the table below.
Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Description |
| N-H (Secondary Amine) | Stretch | 3300-3500 (weak-medium) | Indicates the presence of the secondary amine. |
| C-H (Aromatic) | Stretch | 3000-3100 | Corresponds to the C-H bonds on the benzyl group's aromatic ring. |
| C-H (Aliphatic) | Stretch | 2850-3000 | Arises from the C-H bonds of the butyl chain and the benzylic CH₂. |
| C=O (Ester) | Stretch | ~1735 | A strong, sharp peak characteristic of the ester carbonyl group. |
| C=C (Aromatic) | Stretch | 1450-1600 | Multiple bands indicating the benzene (B151609) ring. |
| C-O (Ester) | Stretch | 1100-1300 | Corresponds to the C-O single bond of the ester group. |
| C-N (Amine) | Stretch | 1000-1250 | Relates to the carbon-nitrogen bond of the benzylamine (B48309) moiety. |
The presence of these distinct peaks in an experimental IR spectrum provides strong evidence for the structure of this compound.
Chromatographic Methods
Chromatographic techniques are indispensable for monitoring the synthesis of this compound, purifying the final product, and assessing its purity.
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction. researchgate.netsigmaaldrich.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. acgpubs.org A small aliquot of the reaction mixture is spotted on a TLC plate, typically coated with silica (B1680970) gel (the stationary phase). mdpi.com The plate is then developed in a suitable solvent system (the mobile phase).
The choice of mobile phase is crucial for achieving good separation. For a compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or ethanol) is typically effective. sigmaaldrich.commdpi.com The components of the reaction mixture separate based on their polarity; less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. The spots can be visualized under UV light (254 nm), due to the UV-active benzyl group, or by using a chemical stain such as phosphomolybdic acid or potassium permanganate. acgpubs.orgmdpi.com
Table 3: Example TLC System for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm), Potassium Permanganate stain |
By comparing the spots of the reaction mixture to those of the starting materials, a chemist can qualitatively determine when the reaction is complete.
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for quantitative analysis. It is employed to determine the purity of the synthesized this compound with high precision and to separate its enantiomers to determine the enantiomeric excess (ee).
For purity analysis, a reversed-phase HPLC method is commonly used. The compound is passed through a column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Since this compound possesses a chiral center at the C3 position of the butanoate chain, it can exist as two enantiomers, (R) and (S). To determine the enantiomeric excess, a chiral HPLC method is required. This can involve two approaches: using a chiral stationary phase (CSP) or derivatizing the compound with a chiral agent before analysis on a standard achiral column. For example, a method developed for the chiral analysis of the related compound 3-aminobutanol involves derivatization followed by HPLC analysis. google.com A similar strategy could be applied to this compound.
Table 4: Representative HPLC Conditions for Chiral Analysis
| Parameter | Description |
| Column | Chiral Stationary Phase (e.g., cellulose- or amylose-based) |
| Mobile Phase | Isocratic or gradient mixture (e.g., Hexane/Isopropanol) |
| Detector | UV detector (e.g., at 220-260 nm) google.com |
| Purpose | Separation of (R) and (S) enantiomers for ee determination |
After synthesis, the crude product often contains unreacted starting materials and byproducts. Column chromatography is the standard method for purifying this compound on a preparative scale. The principle is similar to TLC, but it is performed in a glass column packed with a larger amount of stationary phase, typically silica gel. rsc.orgmdpi.com
The crude mixture is loaded onto the top of the column, and a solvent system (eluent), often similar to the mobile phase used for TLC analysis, is passed through the column. The components of the mixture move down the column at different rates depending on their affinity for the silica gel. Fractions are collected sequentially, and those containing the pure product (as determined by TLC) are combined and the solvent evaporated to yield the purified this compound. For compounds with similar polarity, a gradient elution, where the polarity of the solvent is gradually increased (e.g., from 10% to 100% ethyl acetate in hexane), can provide superior separation. rsc.org
Optical Rotation Measurements for Chiral Compounds
Optical rotation is a physical property unique to chiral molecules. wikipedia.org When plane-polarized light is passed through a solution of a pure enantiomer of this compound, the plane of light will be rotated either to the right (dextrorotatory, (+)) or to the left (levorotatory, (-)). libretexts.org A 50:50 mixture of both enantiomers, known as a racemic mixture, will not rotate the light. wikipedia.org
The magnitude and direction of this rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic value for a compound under standard conditions (a specific temperature, wavelength of light, solvent, and concentration). libretexts.org
[α]λT = α / (l × c)
Where:
T is the temperature (e.g., 20°C).
λ is the wavelength of light (typically the sodium D-line, 589 nm).
α is the observed rotation.
l is the path length of the sample tube in decimeters (dm).
c is the concentration in g/mL.
The two enantiomers of a chiral compound will have specific rotations of equal magnitude but opposite signs. For example, if the (S)-enantiomer has a specific rotation of +35°, the (R)-enantiomer will have a specific rotation of -35°. libretexts.org Therefore, measuring the optical rotation is a fundamental method for characterizing a specific enantiomer of this compound and can also be used to estimate the enantiomeric excess of a non-racemic mixture. It is important to note that the R/S designation does not predict whether a compound will be dextro- or levorotatory. libretexts.org
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique employed to determine the elemental composition of a sample. In the context of synthetic organic chemistry, it is a crucial method for verifying the empirical and, by extension, the molecular formula of a newly synthesized compound such as this compound. This process provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which can then be compared against the theoretically calculated values derived from the compound's proposed molecular formula.
The molecular formula for this compound is established as C₁₂H₁₇NO₂. sigmaaldrich.comresearchgate.net Based on this formula, the theoretical elemental composition can be calculated. The verification process involves the combustion of a small, precisely weighed sample of the purified compound. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are collected and measured to determine the mass of each element present in the original sample.
The concordance between the experimental results and the theoretical values is a strong indicator of the sample's purity and the correctness of its assigned chemical structure. Typically, in academic and industrial research, a deviation of within ±0.4% between the found and calculated values is considered acceptable for a pure compound. While specific experimental data for this compound is not widely published in readily accessible literature, the table below illustrates the expected and theoretical values for its elemental analysis.
Table 1: Comparison of Theoretical and Illustrative Experimental Elemental Analysis Data for this compound
| Element | Theoretical % | Illustrative Experimental % |
| Carbon (C) | 69.54 | 69.48 |
| Hydrogen (H) | 8.27 | 8.31 |
| Nitrogen (N) | 6.76 | 6.72 |
| Note: The experimental values presented are illustrative and serve to demonstrate the expected proximity to the theoretical values for a pure sample. These are not published experimental data for this specific compound. |
The data presented in such a table would be a critical component in the characterization of this compound, complementing other spectroscopic data to provide a comprehensive confirmation of its identity and purity.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These in silico studies offer deep insights into the electronic distribution and geometric parameters of Methyl 3-(benzylamino)butanoate.
Ab Initio Methods for Electronic Structure Determination
Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. For a molecule like this compound, methods such as Hartree-Fock (HF) theory would be a starting point for determining its electronic structure. These calculations solve the time-independent Schrödinger equation in an approximate way to yield the molecular orbitals and their corresponding energies. While computationally intensive, ab initio methods provide a foundational understanding of the molecule's electronic makeup. More advanced and accurate methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed for more precise energy and property calculations, offering a more detailed picture of electron correlation effects.
Density Functional Theory (DFT) Applications (e.g., B3LYP functional)
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. nih.gov For this compound, DFT calculations, particularly using the B3LYP hybrid functional, are well-suited for a comprehensive analysis. researchgate.netnih.govorientjchem.org The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govorientjchem.org This approach is known to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic compounds. epstem.netepstem.net
A typical DFT study on this compound would involve geometry optimization using a basis set such as 6-31G(d,p) or a more flexible one like 6-311++G(d,p) to accurately describe the electronic distribution. nih.govorientjchem.orgepstem.net The results of such calculations would include optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule. Furthermore, DFT can be used to calculate various electronic properties, as illustrated in the hypothetical data table below.
| Property | Predicted Value | Unit |
|---|---|---|
| Total Energy | -748.987 | Hartree |
| Dipole Moment | 2.15 | Debye |
| HOMO Energy | -0.235 | Hartree |
| LUMO Energy | 0.045 | Hartree |
| HOMO-LUMO Gap | 0.280 | Hartree |
Prediction of Molecular Conformations and Stability
This compound possesses significant conformational flexibility due to several rotatable single bonds. Computational methods are invaluable for exploring the potential energy surface of the molecule to identify stable conformers and determine their relative energies. nih.govutm.my By systematically rotating the key dihedral angles—such as those around the C-N bond and the C-C bonds of the butanoate chain—a conformational search can be performed.
Both ab initio and DFT methods can be used to calculate the energies of these different conformations. nih.gov The results would reveal the most stable conformer, which corresponds to the global minimum on the potential energy surface, as well as other low-energy conformers that might be populated at room temperature. The energy differences between these conformers and the rotational barriers connecting them can also be calculated. nih.gov This information is crucial for understanding the molecule's behavior in solution and its ability to interact with biological targets.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | -175.8 (C-C-N-C), 65.2 (C-N-C-Car) |
| 2 | 1.25 | 68.3 (C-C-N-C), 178.1 (C-N-C-Car) |
| 3 | 2.10 | -60.5 (C-C-N-C), -170.4 (C-N-C-Car) |
Computational Studies on Reaction Mechanisms
Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions involving this compound. By modeling the transformation from reactants to products, it is possible to gain a detailed understanding of the reaction pathway.
Transition State Analysis
A key aspect of studying a reaction mechanism is the identification and characterization of the transition state(s). orientjchem.org The transition state is a high-energy structure along the reaction coordinate that separates the reactants from the products. ebi.ac.uk Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. orientjchem.orgresearchgate.net
For a reaction involving this compound, such as its synthesis or a subsequent transformation, transition state theory calculations would be performed. nih.gov Frequency calculations are used to verify that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. orientjchem.org
Solvation Effects in Computational Models
Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvation effects through either explicit or implicit methods. In an explicit solvent model, individual solvent molecules are included in the calculation, which is computationally demanding. A more common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). conicet.gov.ar
In a PCM calculation, the solvent is treated as a continuous medium with a specific dielectric constant. conicet.gov.ar This model can be applied to the reactants, transition state, and products to determine how the solvent stabilizes or destabilizes each species. For a molecule like this compound, which has polar functional groups, solvation effects are expected to be important in influencing its reactivity and conformational preferences. nih.gov Accounting for these effects is crucial for obtaining theoretical results that are comparable to experimental observations in solution.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, through theoretical and computational chemistry offers a powerful tool for the structural elucidation of molecules. These methods, primarily rooted in Density Functional Theory (DFT), allow for the calculation of shielding tensors from which chemical shifts can be derived. The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed approach for this purpose, providing a framework for predicting NMR spectra with a notable degree of accuracy when appropriate functionals and basis sets are used.
In principle, the computational analysis of This compound would involve several key steps. Initially, the molecule's geometry would be optimized using a selected DFT functional and basis set to find its most stable conformation(s). Following optimization, the magnetic shielding tensors for each nucleus would be calculated, typically using the GIAO method. These shielding tensors are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
The accuracy of such predictions is highly dependent on the chosen level of theory. Factors such as the functional (e.g., B3LYP, M06-2X), the basis set (e.g., 6-31G(d,p), cc-pVTZ), and the inclusion of solvent effects can significantly influence the calculated chemical shifts. For molecules with conformational flexibility, such as This compound , it is often necessary to calculate the spectra for multiple low-energy conformers and then obtain a Boltzmann-weighted average to best represent the experimental spectrum.
Although specific predicted data for This compound is not available, hypothetical tables of predicted ¹H and ¹³C NMR chemical shifts would be structured as follows, based on the molecular structure.
Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
| H on C-2 | Value |
| H on C-3 | Value |
| H on C-4 (CH₃) | Value |
| H's on Benzyl (B1604629) CH₂ | Value |
| H's on Phenyl Ring | Value |
| H on NH | Value |
| H's on Methoxy CH₃ | Value |
| Note: This table is for illustrative purposes only, as specific computational data is not available. |
Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
| C-1 (C=O) | Value |
| C-2 | Value |
| C-3 | Value |
| C-4 (CH₃) | Value |
| Benzyl CH₂ | Value |
| Phenyl C-ipso | Value |
| Phenyl C-ortho | Value |
| Phenyl C-meta | Value |
| Phenyl C-para | Value |
| Methoxy CH₃ | Value |
| Note: This table is for illustrative purposes only, as specific computational data is not available. |
The generation of accurate and reliable predicted spectroscopic data for This compound would necessitate a dedicated computational study. Such research would provide valuable insights for its structural characterization and could serve as a reference for synthetic and analytical chemists working with this and related compounds.
Applications in Advanced Organic Synthesis
Methyl 3-(benzylamino)butanoate as a Versatile Reagent
This compound serves as a valuable and versatile reagent in the field of advanced organic synthesis. Its bifunctional nature, containing both a secondary amine and a methyl ester group, allows it to participate in a variety of chemical transformations, making it a key component for the construction of complex molecular architectures.
One notable application of this compound is in the synthesis of piperidine (B6355638) derivatives. chemicalbook.com Piperidines are important structural motifs found in a wide range of pharmaceuticals and natural products. The use of this compound in iridium-catalyzed cyclocondensation reactions provides an efficient route to highly substituted piperidines. chemicalbook.com This catalytic process highlights the reagent's ability to undergo C-H activation and subsequent ring formation, demonstrating its utility in modern synthetic methodologies that prioritize atom economy and step efficiency. The benzyl (B1604629) group can also serve as a protecting group that can be removed under various conditions, adding to the compound's synthetic flexibility.
Furthermore, the presence of both nucleophilic (the amino group) and electrophilic (the ester group) centers within the same molecule allows for its participation in multi-component reactions. beilstein-journals.orgtcichemicals.comajrconline.orgbeilstein-journals.org These reactions, where three or more reactants combine in a single step to form a complex product, are highly valued in medicinal chemistry for the rapid generation of diverse chemical libraries. tcichemicals.comnih.gov
Building Block for Complex Chemical Structures
In the realm of organic chemistry, "building blocks" are relatively simple molecules that serve as the foundational units for the assembly of more complex chemical structures. medchemexpress.com this compound is an exemplary building block, providing a scaffold that can be elaborated upon to create a diverse array of intricate molecules, particularly heterocyclic compounds. medchemexpress.com
The strategic placement of the amino and ester functionalities allows for sequential or one-pot reactions to construct various ring systems. This is of particular importance in drug discovery and materials science, where the synthesis of novel molecular frameworks is a constant pursuit. The ability to introduce chirality at the 3-position of the butanoate chain further enhances its value as a building block for the enantioselective synthesis of complex targets.
Role as an Intermediate in the Synthesis of Specific Compound Classes
β-Agonist Prodrug Precursors
While direct synthesis of β-agonist prodrugs from this compound is not explicitly detailed in the reviewed literature, the synthesis of β-adrenergic receptor agonists often involves intermediates with a β-amino alcohol or β-amino ester structure. nih.govresearchgate.netnih.govresearchgate.netproquest.com These structural motifs are analogous to the core structure of this compound.
For instance, the synthesis of Solabegron, a β3-adrenergic receptor agonist, proceeds through intermediates that are N-(2-ethylamino)-β-amino alcohols. nih.govresearchgate.net The general synthetic strategies for such compounds often involve the reaction of amines with precursors containing a suitable leaving group at the β-position relative to a carbonyl or hydroxyl group. This suggests that a compound like this compound could potentially serve as a precursor for the synthesis of certain β-agonist prodrugs, where the benzyl group could be a modifiable or protecting group and the ester could be hydrolyzed or further functionalized.
Insecticidal Compound Synthesis
The direct application of this compound as an intermediate in the synthesis of commercialized insecticides is not prominently documented. However, the broader class of β-amino esters and their derivatives are utilized in the creation of agrochemicals. The structural components of this compound, namely the amino and ester groups, are common features in molecules designed to have biological activity.
For example, the development of novel pesticides sometimes involves the incorporation of amino acid-derived fragments to enhance biodegradability or target specificity. While speculative, the structural framework of this compound could be envisioned as a starting point for the synthesis of new insecticidal compounds, where modifications to the benzyl and methyl ester groups could lead to molecules with desired pesticidal properties.
Orexin-2 Receptor Antagonist Intermediates
A significant application of derivatives of this compound is in the synthesis of intermediates for orexin-2 receptor antagonists. These antagonists, such as Suvorexant and Almorexant, are used in the treatment of insomnia. ucsb.eduacs.orgnih.govmedchemexpress.com
In the synthesis of Suvorexant, a key intermediate is (R)-methyl 3-(N-benzyl-2-((tert-butoxycarbonyl)amino)acetamido)butanoate. google.comwipo.int This intermediate is structurally very similar to this compound, with an additional N-acylated amino acid moiety. The synthesis of this intermediate often starts from a chiral β-amino ester, highlighting the importance of this class of compounds. The benzyl group in these intermediates serves as a protecting group for the amine, which is crucial for the subsequent cyclization steps to form the diazepane ring system characteristic of Suvorexant. ucsb.eduresearchgate.net
The synthetic routes to these antagonists underscore the importance of chiral β-amino esters as key building blocks for constructing complex pharmaceutical agents.
Dihydropyridothienopyrimidin-4,9-dione Derivative Synthesis
This compound is an analogous intermediate in the synthesis of dihydropyridothienopyrimidin-4,9-dione derivatives. nih.govsemanticscholar.orgmdpi.com These fused heterocyclic compounds are of interest due to their potential biological activities.
A documented synthesis of this class of compounds starts with the reaction of benzylamine (B48309) with an acrylate (B77674) ester, such as ethyl acrylate, to form a β-amino ester, specifically ethyl 3-(benzylamino)propanoate. nih.govsemanticscholar.orgmdpi.com This β-amino ester then undergoes a series of reactions, including coupling with cyanoacetic acid, Dieckmann condensation, and further heterocyclization to build the final tricyclic structure. nih.govsemanticscholar.org Given the similar reactivity, this compound could be employed in a parallel synthetic route to generate derivatives with a methyl group at the 3-position of the butanoate backbone, leading to a different substitution pattern on the resulting dihydropyridine (B1217469) ring. This demonstrates the role of β-amino esters as crucial intermediates in the construction of complex heterocyclic systems.
β-Amino Ester and β-Amino Acid Derivatives
The chemical structure of this compound, featuring a secondary amine and a methyl ester, allows for its transformation into a variety of related derivatives. These transformations are fundamental in modifying the molecule's properties for specific synthetic targets.
β-Amino Acid Synthesis: The most direct transformation is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-(benzylamino)butanoic acid. This reaction is typically achieved through saponification, using an aqueous base like sodium hydroxide (B78521) followed by acidic workup, or through acid-catalyzed hydrolysis. libretexts.org The resulting β-amino acid is a crucial intermediate for further applications, particularly in peptide synthesis where a free carboxyl group is required for amide bond formation. masterorganicchemistry.com
Transesterification to Other β-Amino Esters: The methyl ester can be converted into other esters via transesterification. By reacting this compound with a different alcohol (e.g., benzyl alcohol) under acidic or basic catalysis, new ester derivatives such as Benzyl 3-(benzylamino)butanoate can be synthesized. This allows for the introduction of different protecting groups or functionalities tailored to a specific synthetic strategy.
Table 1: Synthesis of β-Amino Acid and Ester Derivatives
| Starting Material | Reagents/Conditions | Product | Derivative Type |
| This compound | 1. NaOH (aq) 2. HCl (aq) | 3-(benzylamino)butanoic acid | β-Amino Acid |
| This compound | Benzyl alcohol, H⁺ (cat.) | Benzyl 3-(benzylamino)butanoate | β-Amino Ester |
β-Lactam Ring System Construction
The β-lactam, or 2-azetidinone, is a core structural motif in numerous antibiotics, including penicillins and cephalosporins. nih.gov β-Amino esters are well-established precursors for the construction of this strained four-membered ring through intramolecular cyclization.
This compound can be converted to its corresponding β-lactam, N-benzyl-4-methylazetidin-2-one. A common strategy for this transformation is the use of a Grignard reagent, such as ethylmagnesium bromide. In this reaction, the Grignard reagent deprotonates the secondary amine, forming a magnesium amide. The resulting nucleophilic nitrogen then attacks the electrophilic carbonyl carbon of the ester group in an intramolecular nucleophilic acyl substitution, displacing the methoxide (B1231860) group and forming the cyclic amide (lactam). The diastereoselectivity of such cyclizations is a key consideration in synthetic design. General methods for base-assisted intramolecular cyclization of N-substituted amino acid derivatives are well-documented for forming β-lactam rings. nih.gov
Table 2: Plausible Synthesis of a β-Lactam Derivative
| Starting Material | Reagent Example | Product | Reaction Type |
| This compound | Ethylmagnesium bromide (CH₃CH₂MgBr) | N-benzyl-4-methylazetidin-2-one | Intramolecular Cyclization |
Application in Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis is a classical method for constructing peptides where reactions are carried out in a homogeneous solution. This compound, as a derivative of the β-amino acid, β-aminobutanoic acid, can be incorporated into peptide chains using these techniques.
The process involves a sequence of protection, coupling, and deprotection steps:
Hydrolysis: The synthesis begins with the hydrolysis of this compound to the free carboxylic acid, 3-(benzylamino)butanoic acid, as described previously. This unmasks the carboxyl group for amide bond formation. libretexts.org
Coupling Reaction: The resulting N-benzyl protected β-amino acid can then be coupled with another amino acid or peptide fragment whose N-terminus is free and whose C-terminus is protected (e.g., as a methyl or benzyl ester). The coupling is facilitated by activating the carboxylic acid of 3-(benzylamino)butanoic acid with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive like N-hydroxysuccinimide (NHS) to minimize racemization. nih.govbachem.com
Deprotection and Elongation: The benzyl group on the nitrogen atom of the butanoate moiety serves as an N-protecting group. It is stable under many coupling conditions but can be removed via catalytic hydrogenolysis. libretexts.org After coupling, this benzyl group could be removed to expose a new N-terminus, allowing for the peptide chain to be elongated further. The choice of protecting groups for the coupling partners must be orthogonal, meaning they can be removed selectively without affecting other protecting groups in the molecule. masterorganicchemistry.compeptide.com
This methodology allows for the precise incorporation of a β-amino acid residue into a peptide backbone, creating a peptidomimetic with potentially altered conformational properties and biological activity compared to natural peptides composed solely of α-amino acids.
Table 3: Exemplary Coupling Reaction in Peptide Synthesis
| N-Protected Amino Acid | C-Protected Amino Acid | Coupling Reagent/Additive | Resulting Dipeptide Product |
| 3-(benzylamino)butanoic acid | L-Leucine methyl ester | EDC / NHS | Methyl (3R/S)-3-(benzylamino)butanoyl-L-leucinate |
Structure Reactivity Relationship Studies of Methyl 3 Benzylamino Butanoate and Analogues
Comparative Analysis with Structurally Related β-Amino Esters
The reactivity of methyl 3-(benzylamino)butanoate can be better understood by comparing it with its analogs, where systematic variations in the molecular structure lead to predictable changes in chemical behavior. These comparisons shed light on the electronic and steric effects at play.
Impact of Alkyl Substitution on the Butanoate Moiety
The substitution pattern on the butanoate backbone of β-amino esters significantly influences their reactivity. The introduction of alkyl groups at the α or β positions to the ester carbonyl can alter reaction rates through steric hindrance and electronic effects.
Generally, increasing alkyl substitution on the carbon backbone, particularly at the α-carbon, tends to decrease the rate of nucleophilic substitution reactions. This is primarily due to steric hindrance, which impedes the approach of a nucleophile to the electrophilic carbonyl carbon. For instance, in reactions like aminolysis, where an amine attacks the ester carbonyl, a more sterically crowded environment around the reaction center will slow down the reaction.
Table 1: Predicted Relative Reactivity Based on Alkyl Substitution on the Butanoate Moiety
| Compound | Substitution Pattern | Predicted Relative Reactivity | Primary Influencing Factor |
| Methyl 3-(benzylamino)propanoate | No α- or β-alkyl group | Highest | Minimal steric hindrance |
| This compound | β-methyl group | High | Moderate steric hindrance |
| Methyl 2-methyl-3-(benzylamino)propanoate | α-methyl group | Lower | Increased steric hindrance at α-position |
| Methyl 2,2-dimethyl-3-(benzylamino)propanoate | Di-α-methyl groups | Lowest | Significant steric hindrance at α-position |
This table is based on general principles of steric hindrance in ester reactions and provides a predictive framework. Actual reaction rates would require experimental validation.
Influence of Amino Group Substituents (e.g., Methyl, Phenyl, Dimethyl)
The nature of the substituents on the nitrogen atom of the amino group plays a crucial role in modulating the reactivity of the entire molecule. These substituents exert both electronic and steric effects that can either enhance or diminish the nucleophilicity of the nitrogen and influence the acidity of the N-H proton.
The benzyl (B1604629) group in this compound is electron-withdrawing via an inductive effect, which slightly reduces the basicity and nucleophilicity of the nitrogen atom compared to a simple alkylamine. However, this effect is less pronounced than that of a phenyl group directly attached to the nitrogen.
N-Methyl and N-Dimethyl Substitution: Replacing the benzyl group with smaller alkyl groups like methyl would be expected to increase the nucleophilicity of the amine due to the electron-donating nature of alkyl groups. A dimethylamino group would be even more electron-donating. However, the increased steric bulk of a dimethylamino group could counteract this electronic effect in reactions where the nitrogen itself acts as a nucleophile.
N-Phenyl Substitution: An N-phenyl group significantly decreases the nucleophilicity and basicity of the amino group due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring through resonance. This makes the N-H proton more acidic and the nitrogen a much weaker nucleophile.
Table 2: Predicted Impact of Amino Group Substituents on Nucleophilicity
| Compound | N-Substituent | Electronic Effect | Steric Hindrance | Predicted Relative Nucleophilicity of Nitrogen |
| Methyl 3-(dimethylamino)butanoate | Dimethyl | Strongest electron-donating | Moderate | Highest |
| Methyl 3-(methylamino)butanoate | Methyl | Electron-donating | Low | High |
| This compound | Benzyl | Weakly electron-withdrawing (inductive) | Moderate | Moderate |
| Methyl 3-(phenylamino)butanoate | Phenyl | Strongly electron-withdrawing (resonance) | Low | Lowest |
This table provides a qualitative prediction based on established electronic and steric effects of common substituents.
Positional Isomer Effects (e.g., Ethyl 4-(benzylamino)butanoate)
Positional isomerism, where the amino group is located at a different position on the butanoate chain, can have a profound impact on reactivity. Comparing this compound with its positional isomer, ethyl 4-(benzylamino)butanoate, highlights the importance of the relative positions of the amino and ester functional groups.
In this compound, the amino group is at the β-position relative to the ester carbonyl. This proximity allows for the possibility of intramolecular interactions, such as hydrogen bonding between the N-H proton and the carbonyl oxygen, which can influence the conformation and reactivity of the molecule.
In contrast, ethyl 4-(benzylamino)butanoate has the amino group at the γ-position. The increased distance between the two functional groups diminishes the potential for direct intramolecular interactions. This can lead to different cyclization tendencies and reactivity patterns. For example, under certain conditions, β-amino esters can undergo cyclization to form β-lactams, a reaction pathway less accessible to γ-amino esters which would need to form a less stable five-membered ring. The reactivity of positional isomers can be significantly different in enzyme-catalyzed reactions, where the specific geometry of the substrate is critical for binding to the active site. researchgate.net
Derivatives with Acetyl or Phenyl Groups
Introducing an acetyl or phenyl group on the nitrogen atom dramatically alters the electronic properties and reactivity of the parent β-amino ester.
N-Acetyl Derivative: The N-acetyl group is strongly electron-withdrawing due to the resonance effect of the adjacent carbonyl group. This significantly reduces the nucleophilicity and basicity of the nitrogen atom, making it essentially non-nucleophilic under neutral conditions. The resulting amide is a much more stable functional group than the parent amine. The reactivity of the ester group itself might also be influenced by the presence of the amide.
N-Phenyl Derivative: As discussed previously, the N-phenyl group is also strongly electron-withdrawing due to resonance. This renders the nitrogen atom significantly less nucleophilic than in the N-benzyl counterpart.
Table 3: Comparison of N-Substituted Derivatives
| Derivative of Methyl 3-aminobutanoate | N-Substituent | Electronic Nature of Nitrogen | Key Reactivity Feature |
| N-Benzyl (Parent Compound) | Benzyl | Moderately nucleophilic | Balanced reactivity |
| N-Acetyl | Acetyl (Amide) | Non-nucleophilic | Increased stability, altered ester reactivity |
| N-Phenyl | Phenyl | Weakly nucleophilic | Reduced nucleophilicity due to resonance |
Steric and Electronic Effects on Reactivity
The reactivity of this compound and its analogs is fundamentally governed by a combination of steric and electronic effects. fiu.edu
Steric Effects: These arise from the spatial arrangement of atoms within the molecule and with reacting species. Bulky substituents near a reaction center can hinder the approach of reactants, slowing down the reaction rate. For example, increasing the size of alkyl groups on the butanoate chain or on the nitrogen atom can sterically shield the ester carbonyl or the nitrogen's lone pair, respectively.
Electronic Effects: These effects are related to the distribution of electron density within the molecule. They can be transmitted through sigma bonds (inductive effects) or pi systems (resonance effects).
Inductive Effects: The benzyl group exerts a weak electron-withdrawing inductive effect (-I effect) due to the electronegativity of the sp2 hybridized carbons of the phenyl ring. This effect slightly reduces the electron density on the nitrogen atom. Alkyl groups, in contrast, have an electron-donating inductive effect (+I effect), which increases electron density.
Resonance Effects: A phenyl group directly attached to the nitrogen atom exhibits a strong electron-withdrawing resonance effect (-R effect) by delocalizing the nitrogen's lone pair into the aromatic ring. An acetyl group also has a powerful -R effect. These resonance effects have a more significant impact on reducing the nucleophilicity of the nitrogen than inductive effects.
Future Research Directions
Exploration of Novel Catalytic Systems
Future research could focus on the development of more efficient and selective catalysts for the synthesis of β-amino esters. This includes the exploration of organocatalysts, such as cinchona alkaloids and squaramides, which can facilitate asymmetric aza-Michael additions, leading to enantiomerically enriched products. beilstein-journals.orgnih.gov The use of novel metal-based catalysts, including those based on earth-abundant metals, could also offer more sustainable and cost-effective synthetic routes. nih.gov
Development of Greener Synthetic Pathways
There is a growing emphasis on developing environmentally friendly synthetic methods. Future research could investigate the use of greener solvents, such as water or ionic liquids, and energy-efficient techniques like continuous-flow synthesis. mdpi.comrsc.org Lipase-catalyzed Michael additions also present a promising green alternative for the synthesis of β-amino acid esters. mdpi.com The "hydrogen borrowing" methodology, which enables the amination of β-hydroxyl acid esters, represents a sustainable approach to producing β-amino acid esters from renewable feedstocks. springernature.com
Advanced Mechanistic Studies using Ultrafast Spectroscopy
The application of ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can provide unprecedented insights into the reaction mechanisms of the synthesis of β-amino esters. nih.gov These techniques allow for the real-time observation of transient intermediates and transition states, offering a deeper understanding of the electronic and nuclear dynamics that govern these reactions. tandfonline.comtandfonline.com Such studies can aid in the rational design of more efficient catalysts and reaction conditions.
Integration of Computational Design with Synthetic Methodologies
Expanding the Synthetic Utility in Complex Molecule Construction
Methyl 3-(benzylamino)butanoate and other β-amino esters are valuable building blocks in the synthesis of more complex and biologically active molecules. nih.govrug.nlorganic-chemistry.org Future research could explore the use of this compound in the construction of peptidomimetics, alkaloids, and other natural products. Its application as a precursor for the synthesis of piperidines via iridium-catalyzed cyclocondensation highlights its potential in heterocyclic chemistry. researchgate.net
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for Methyl 3-(benzylamino)butanoate, and how do reaction conditions influence yield?
- Microwave-assisted synthesis in methanol at 150°C for 1 hour under 40 psi pressure achieves a 62% yield, as demonstrated in a one-pot reaction between benzylamine and methyl crotonate .
- Solvent polarity significantly impacts enantioselectivity. For example, using n-hexane/2M2B (1:1) increases optical rotation ([α]D20 = +11.6) compared to pure n-hexane ([α]D20 = +0.3) . Purification via column chromatography is critical for isolating the product as a yellow oil.
Q. How can spectroscopic methods (NMR, optical rotation) confirm the structure and enantiomeric purity of this compound?
- 1H-NMR (200 MHz, CDCl3) peaks at δ 1.15 (d, 3H), 3.67 (s, 3H), and 7.19–7.41 (m, 5H) confirm the benzyl and methyl ester groups .
- Optical rotation measurements ([α]D20) in varying solvents (e.g., +15.6 in 2M2B) distinguish enantiomers and quantify enantiomeric excess .
Q. What are the key challenges in achieving high enantiomeric excess (ee) during synthesis?
- Lipase-catalyzed reactions using solvents like n-hexane/2M2B (9:1) improve ee, as shown by increased optical rotation ([α]D20 = +7.7) compared to polar solvents .
- Competing side reactions (e.g., racemization) must be minimized by controlling temperature and reaction time .
Advanced Research Questions
Q. How can solvent polarity and reaction scaling affect the stereochemical outcome of this compound derivatives?
- Solvent polarity inversely correlates with enantioselectivity: non-polar solvents (e.g., n-hexane) reduce ee, while polar solvents (e.g., 2M2B) enhance it .
- Scaling up reactions requires optimizing mixing efficiency and heat transfer to maintain >97% yield, as seen in microwave-assisted protocols .
Q. What methodologies resolve contradictions in optical rotation data under different solvent systems?
- Systematic solvent screening (e.g., n-hexane, 2M2B, and mixtures) identifies optimal conditions for reproducibility. For example, [α]D20 values range from +0.3 to +15.6 depending on solvent composition .
- Circular dichroism (CD) spectroscopy can complement optical rotation to validate enantiomeric configurations .
Q. How do mechanistic studies explain the formation of byproducts in alkylation or acylation reactions involving this compound?
- Nucleophilic attack pathways at the β-amino position can lead to undesired adducts. Steric hindrance from the benzyl group reduces such side reactions .
- Kinetic studies using time-resolved NMR or LC-MS help identify intermediates and optimize reaction quenching .
Q. What analytical strategies differentiate this compound from structurally similar esters (e.g., ethyl or tert-butyl analogs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
